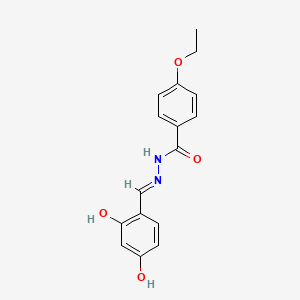
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide, also known as CI-976, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an enzyme that catalyzes the formation of cholesterol esters, which are important components of lipoproteins. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. In
Wirkmechanismus
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide exerts its effects by inhibiting ACAT, which catalyzes the formation of cholesterol esters. By inhibiting ACAT, N-(2-chloro-4-iodophenyl)-2-nitrobenzamide reduces the accumulation of cholesterol esters in macrophages and the formation of foam cells. This leads to a reduction in the development of atherosclerotic plaques and a decrease in plasma cholesterol levels.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells. It has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia. In addition, N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is its potency and selectivity for ACAT. This allows for more precise targeting of the enzyme and reduces the potential for off-target effects. However, one limitation of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-nitrobenzamide. One area of interest is the development of more soluble analogs of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide that can be used in a wider range of experimental settings. Another area of interest is the exploration of the anti-inflammatory effects of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide and their potential therapeutic applications in the treatment of atherosclerosis. Finally, there is potential for the use of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide in combination with other cholesterol-lowering agents to achieve synergistic effects.
Synthesemethoden
The synthesis of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-amino-4-chloroiodobenzene in the presence of a base. The resulting product is then purified by recrystallization. The overall yield of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells, which are key contributors to the development of atherosclerotic plaques. N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-10-7-8(15)5-6-11(10)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJEEBPOPRNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6098304 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6056794.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)



![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

